molecular formula C8H7BrFNO2 B1411983 2-(5-Bromo-2-fluorophenoxy)acetamide CAS No. 1596848-45-1

2-(5-Bromo-2-fluorophenoxy)acetamide

Cat. No.: B1411983
CAS No.: 1596848-45-1
M. Wt: 248.05 g/mol
InChI Key: SRXBKMOLEASJRH-UHFFFAOYSA-N
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Description

2-(5-Bromo-2-fluorophenoxy)acetamide is an organic compound that belongs to the class of phenoxyacetamides It is characterized by the presence of a bromo and fluorine substituent on the phenoxy ring, which imparts unique chemical properties to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-2-fluorophenoxy)acetamide typically involves the reaction of 5-bromo-2-fluorophenol with chloroacetamide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like acetone or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

  • Dissolve 5-bromo-2-fluorophenol in acetone or DMF.
  • Add potassium carbonate to the solution.
  • Introduce chloroacetamide to the reaction mixture.
  • Reflux the mixture for several hours.
  • Cool the reaction mixture and filter off the precipitated product.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-2-fluorophenoxy)acetamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromo substituent can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The phenoxy ring can be oxidized to form quinone derivatives.

    Reduction: The amide group can be reduced to an amine under suitable conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or primary amines in the presence of a base like sodium hydroxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.

Major Products Formed

    Nucleophilic substitution: Formation of substituted phenoxyacetamides.

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of amines.

Scientific Research Applications

2-(5-Bromo-2-fluorophenoxy)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 2-(5-Bromo-2-fluorophenoxy)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromo and fluorine substituents can enhance the compound’s binding affinity and specificity towards its targets. The exact pathways involved can vary depending on the biological context and the specific target molecules.

Comparison with Similar Compounds

2-(5-Bromo-2-fluorophenoxy)acetamide can be compared with other phenoxyacetamide derivatives, such as:

  • 2-(4-Chloro-2-fluorophenoxy)acetamide
  • 2-(3-Bromo-4-fluorophenoxy)acetamide
  • 2-(5-Bromo-3-chlorophenoxy)acetamide

These compounds share similar structural features but differ in the position and nature of the substituents on the phenoxy ring. The unique combination of bromo and fluorine in this compound imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(5-bromo-2-fluorophenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFNO2/c9-5-1-2-6(10)7(3-5)13-4-8(11)12/h1-3H,4H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRXBKMOLEASJRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)OCC(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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